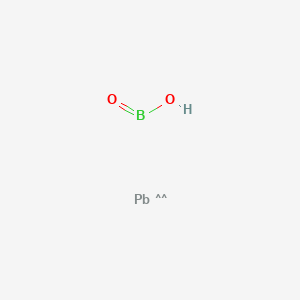
CID 88011477
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanedioic acid, lead(2+) salt (1:1), also known as lead sebacate, is a chemical compound formed by the reaction of decanedioic acid with lead. Decanedioic acid, commonly referred to as sebacic acid, is a dicarboxylic acid with the formula HOOC(CH₂)₈COOH. Lead(2+) salt indicates that lead is in the +2 oxidation state. This compound is used in various industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanedioic acid, lead(2+) salt (1:1) typically involves the reaction of decanedioic acid with a lead(2+) source, such as lead(II) acetate or lead(II) oxide. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the salt.
Industrial Production Methods
In industrial settings, the production of decanedioic acid, lead(2+) salt (1:1) involves large-scale reactions where decanedioic acid is reacted with lead(II) acetate in a reactor. The reaction mixture is then filtered to remove any unreacted materials, and the product is purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
Decanedioic acid, lead(2+) salt (1:1) can undergo various chemical reactions, including:
Oxidation: The lead component can be oxidized to higher oxidation states under specific conditions.
Reduction: The lead(2+) ion can be reduced to metallic lead or lower oxidation states.
Substitution: The lead ion can be substituted by other metal ions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like hydrogen gas (H₂) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Metal salts such as sodium chloride (NaCl) or potassium nitrate (KNO₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Lead(IV) oxide (PbO₂) or other lead oxides.
Reduction: Metallic lead (Pb) or lead(I) compounds.
Substitution: Formation of new metal salts with decanedioic acid.
Wissenschaftliche Forschungsanwendungen
Decanedioic acid, lead(2+) salt (1:1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, particularly in toxicology research.
Medicine: Investigated for its potential use in medical treatments, although its toxicity limits its applications.
Industry: Employed in the production of lubricants, plasticizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of decanedioic acid, lead(2+) salt (1:1) involves the interaction of the lead ion with various molecular targets. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to cellular damage and toxicity. The pathways involved include oxidative stress, disruption of calcium homeostasis, and interference with neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanedioic acid, zinc salt (11): Similar in structure but uses zinc instead of lead.
Decanedioic acid, calcium salt (11): Uses calcium as the metal ion.
Decanedioic acid, magnesium salt (11): Uses magnesium as the metal ion.
Uniqueness
Decanedioic acid, lead(2+) salt (1:1) is unique due to the presence of lead, which imparts specific properties such as high density and toxicity. These properties make it suitable for specialized industrial applications but also limit its use in biological and medical fields due to safety concerns.
Eigenschaften
Molekularformel |
C10H18O4Pb |
|---|---|
Molekulargewicht |
409 g/mol |
InChI |
InChI=1S/C10H18O4.Pb/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;/h1-8H2,(H,11,12)(H,13,14); |
InChI-Schlüssel |
QFZWDSDHWMFXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)O)CCCC(=O)O.[Pb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)

![3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)








![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)
